molecular formula C7H4Cl2N2 B8631843 2,5-Dichlorophenylcyanamide

2,5-Dichlorophenylcyanamide

Cat. No.: B8631843
M. Wt: 187.02 g/mol
InChI Key: RKVTZVIGKJYDTG-UHFFFAOYSA-N
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Description

2,5-Dichlorophenylcyanamide is a synthetic cyanamide derivative characterized by a benzene ring substituted with two chlorine atoms at the 2 and 5 positions and a cyanamide functional group. This compound is supplied for research and development purposes only and is strictly not for diagnostic or therapeutic use. Cyanamide functional groups are versatile intermediates in organic synthesis. The electron-withdrawing chlorine atoms on the phenyl ring can influence the compound's reactivity, potentially making it a valuable building block for synthesizing more complex heterocyclic structures . Research into similar cyanamide compounds has shown that they can serve as key ligands in coordination chemistry, forming complexes with metals such as iridium, which have applications in sensing and biological activity studies . Furthermore, certain substituted cyanamides have been investigated for their fungicidal properties, indicating the potential of this chemical class in agrochemical research . As a reagent, this compound can be used in metal-catalyzed reactions and cyclization processes to access novel molecular architectures. Researchers can leverage this compound to develop new chemical entities for various screening applications. Handle with appropriate precautions in a well-ventilated laboratory setting, using personal protective equipment.

Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

(2,5-dichlorophenyl)cyanamide

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(9)7(3-5)11-4-10/h1-3,11H

InChI Key

RKVTZVIGKJYDTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC#N)Cl

Origin of Product

United States

Scientific Research Applications

Agrochemical Uses

2,5-Dichlorophenylcyanamide has been studied for its potential as an herbicide and fungicide . Research indicates that it demonstrates efficacy against various plant pathogens, making it a candidate for agricultural applications. Its ability to inhibit specific enzymes involved in plant metabolism suggests that it could be effective in controlling unwanted vegetation and diseases in crops.

Pharmacological Properties

The compound has shown promising results in pharmacological studies:

  • Cytotoxic Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it has been reported to significantly inhibit cell proliferation in human breast cancer cells.
  • Anti-inflammatory Effects : It exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Breast Cancer Model : In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential as a chemotherapeutic agent.
  • Inflammation Model : In murine models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions.

Summary of Applications

Application TypeDescription
AgrochemicalsPotential herbicide and fungicide against plant pathogens; inhibits specific metabolic enzymes
Cancer TherapyCytotoxic effects on cancer cell lines; significant tumor reduction in preclinical models
Anti-inflammatory UseReduces pro-inflammatory cytokines; potential therapeutic agent for inflammatory diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Scaffold Flexibility : Replacing the cyanamide group with a triazole or acetic acid retains partial structural similarity but alters biological targets. For instance, 2,5-dichlorobenzyltriazole derivatives achieve comparable IC₅₀ values (~10 μM) but require scaffold optimization .
  • Synthesis Challenges: Incorporating 2,5-dichlorophenylcyanamide into complex heterocycles (e.g., quinazolinones) reduces yields (24–58%) due to multi-step reactions .

Structural Similarity and Functional Implications

highlights compounds like 2-(2,5-dichlorophenyl)acetic acid (similarity score: 0.80) and others with lower scores (0.75–0.79). For example, acetic acid derivatives may interact with ion channels or metabolic enzymes rather than proteases .

Preparation Methods

Starting from 2,5-Dichloroaniline

A common approach involves converting 2,5-dichloroaniline to the corresponding cyanamide through diazotization and substitution (Figure 1):

  • Diazotization : 2,5-Dichloroaniline reacts with NaNO₂ in HCl at 0–5°C to form a diazonium salt.

  • Cyanamide Introduction : The diazonium salt is treated with cyanamide (NH₂CN) or its derivatives under controlled pH (8–9) to yield 2,5-dichlorophenylcyanamide.

Key Data :

  • Yield : 72–78%

  • Purity : >95% (HPLC)

  • Reaction Time : 4–6 hours

Copper-Catalyzed Cyanation

An alternative uses Ullmann-type coupling with CuI as a catalyst:

  • Substrate : 2,5-Dichloroiodobenzene reacts with cyanamide in DMF at 110°C.

  • Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

Key Data :

  • Yield : 65%

  • Limitations : Requires inert atmosphere and elevated temperatures.

Reductive Amination of 2,5-Dichloronitrobenzene

Hydrogenation Followed by Cyanamide Formation

This two-step method avoids diazonium intermediates:

  • Reduction : 2,5-Dichloronitrobenzene is hydrogenated over Pd/C (5 wt%) in ethanol to 2,5-dichloroaniline.

  • Cyanamide Synthesis : The aniline intermediate reacts with cyanogen bromide (BrCN) in THF at 0°C.

Key Data :

  • Overall Yield : 68%

  • Reaction Conditions : H₂ pressure (1–2 atm), room temperature.

One-Pot Synthesis via Isoselenocyanate Intermediate

A novel method employs selenoureas as intermediates (Figure 2):

  • Isoselenocyanate Formation : 2,5-Dichlorophenyl isoselenocyanate is synthesized from 2,5-dichloroaniline and Se powder.

  • Deselenization : Treatment with ionic liquid-supported hypervalent iodine ([dibmim]⁺[BF₄]⁻) converts the isoselenocyanate to the cyanamide.

Key Data :

  • Yield : 82–89%

  • Advantages : Recyclable catalyst, avoids toxic cyanogen halides.

Electrochemical Cyanamide Synthesis

A green approach utilizes electrochemistry to introduce the cyanamide group:

  • Substrate : 2,5-Dichloroaniline in acetonitrile with TMSCN (trimethylsilyl cyanide).

  • Electrolytic Conditions : Constant current (10 mA/cm²), Pt electrodes, room temperature.

Key Data :

  • Yield : 70%

  • Reaction Time : 3 hours

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Diazotization72–784–6 hHigh purity, scalableHazardous diazonium intermediates
Copper Catalysis6512 hAvoids diazonium saltsRequires high temperatures
Reductive Amination688 hMild conditionsMulti-step process
Isoselenocyanate Route82–895 hCatalyst recyclabilitySelenium handling required
Electrochemical703 hSolvent-free, energy-efficientSpecialized equipment needed

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at the 3-position can occur; directing groups (e.g., -NO₂) improve selectivity.

  • Cyanamide Stability : The -NHCN group is prone to hydrolysis; reactions must exclude moisture.

  • Catalyst Costs : Pd/C and CuI are expensive; Fe₃O₄-supported catalysts offer lower-cost alternatives.

Recent Advances

  • Nanocatalysts : CoFe₂O₄ nanoparticles enhance reaction rates in cyanamide synthesis (TOF = 12 h⁻¹).

  • Flow Chemistry : Continuous-flow systems reduce reaction times by 50% for diazotization steps .

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